[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
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Overview
Description
[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a morpholin-4-ylmethanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine and a thiolating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen substitution reactions can occur at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan ring structure.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit methionine aminopeptidase, affecting protein synthesis in bacteria . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar Compounds
- [5-(2-Chlorophenyl)furan-2-yl]-acrylic acid
- [5-(2-Chlorophenyl)furan-2-yl]-2-phenyl-acrylonitrile
- (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione stands out due to its morpholin-4-ylmethanethione moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPKREHUENESSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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